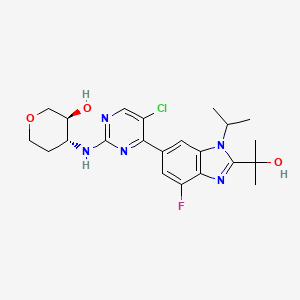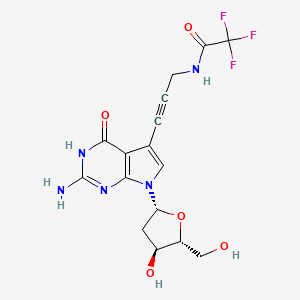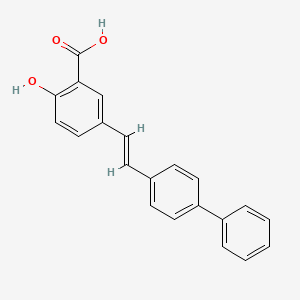![molecular formula C27H34N2O5 B10830137 5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)
5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCT-58 is a potent inhibitor of the C-terminal region of heat shock protein 90 (HSP90). It is known for its anti-tumor activity, particularly in targeting trastuzumab-resistant breast cancer stem-like cells. Unlike other HSP90 inhibitors, NCT-58 does not induce the heat shock response, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCT-58 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through rational design to target the C-terminal domain of HSP90 .
Industrial Production Methods
Industrial production methods for NCT-58 are not widely available in the public domain. The compound is primarily used for scientific research and is produced in limited quantities for this purpose .
Chemical Reactions Analysis
Types of Reactions
NCT-58 undergoes various chemical reactions, including:
Inhibition of HSP90: NCT-58 binds to the C-terminal region of HSP90, inhibiting its function.
Downregulation of HER Family Members: The compound simultaneously downregulates HER family members and inhibits Akt phosphorylation
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving NCT-58 include:
DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving NCT-58.
Cell Culture Media: Used for in vitro studies involving cancer cell lines
Major Products Formed
The major products formed from the reactions involving NCT-58 include:
Apoptotic Cells: NCT-58 induces apoptosis in HER2-positive breast cancer cells.
Downregulated Proteins: Reduction in the levels of truncated p95HER2 and its phosphorylated form, as well as downregulation of Akt and phospho-Akt (Ser473) protein contents
Scientific Research Applications
NCT-58 has a wide range of scientific research applications, including:
Cancer Research: NCT-58 is used to study its effects on trastuzumab-resistant breast cancer stem-like cells. .
Molecular Biology: The compound is used to investigate the molecular mechanisms underlying HSP90 inhibition and its downstream effects on cancer cell signaling pathways
Drug Development: NCT-58 serves as a lead compound for the development of new cancer therapeutics targeting HSP90
Mechanism of Action
NCT-58 exerts its effects by targeting the C-terminal region of HSP90. This inhibition prevents the maturation, stabilization, and activation of client proteins, leading to the downregulation of HER family members and inhibition of Akt phosphorylation. The compound induces apoptosis in cancer cells without triggering the heat shock response, making it a unique and effective anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: An N-terminal HSP90 inhibitor known for its anti-cancer properties but induces the heat shock response.
Novobiocin: Another HSP90 inhibitor that targets the C-terminal region but with different efficacy and specificity compared to NCT-58.
Uniqueness of NCT-58
NCT-58 stands out due to its ability to inhibit the C-terminal region of HSP90 without inducing the heat shock response. This unique mechanism of action allows for effective downregulation of HER family members and inhibition of Akt phosphorylation, leading to significant anti-tumor activity .
Properties
Molecular Formula |
C27H34N2O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide |
InChI |
InChI=1S/C27H34N2O5/c1-27(2)14-12-20-22(34-27)11-9-21(25(20)32-4)26(30)29-19-8-10-23(24(17-19)31-3)33-16-13-18-7-5-6-15-28-18/h8-12,14,17-18,28H,5-7,13,15-16H2,1-4H3,(H,29,30) |
InChI Key |
QGEKYFVMAGLOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)NC3=CC(=C(C=C3)OCCC4CCCCN4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
![4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10830086.png)
![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)

![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)

amino}benzoyl)-L-Glutamic Acid](/img/structure/B10830113.png)

![N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830117.png)
![N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830120.png)
![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)


